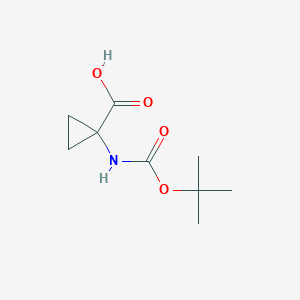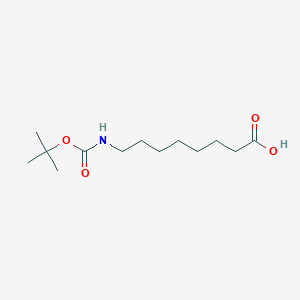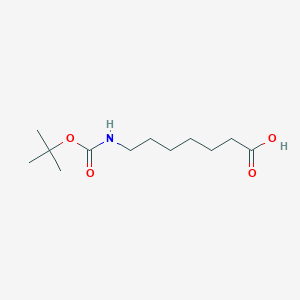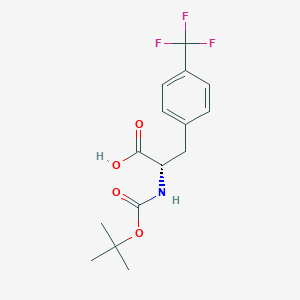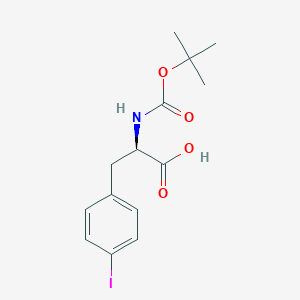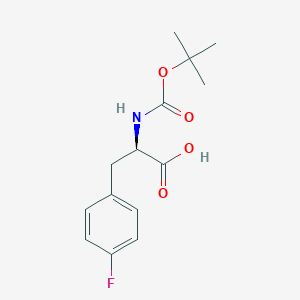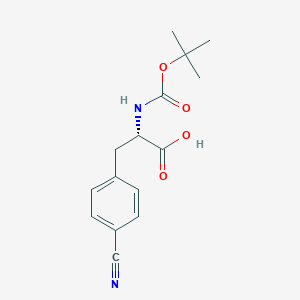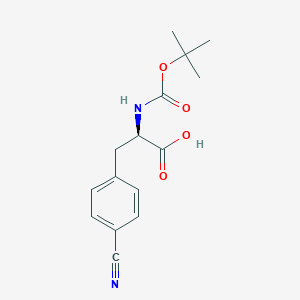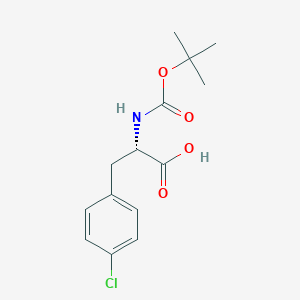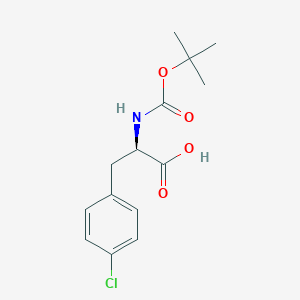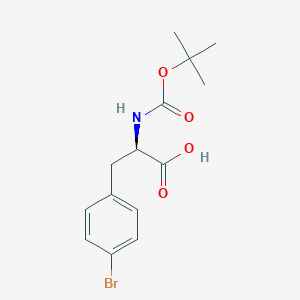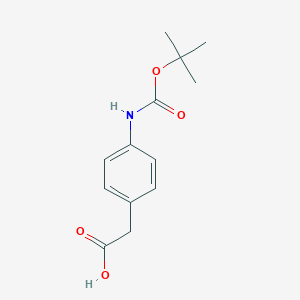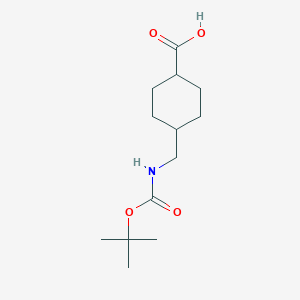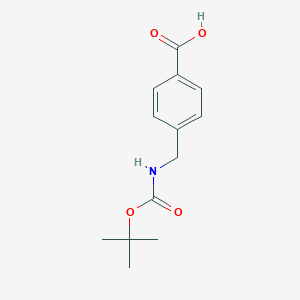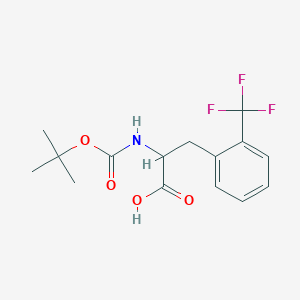
Boc-2-(trifluoromethyl)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2-(trifluoromethyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the hydrogen atom on the phenyl ring is replaced by a trifluoromethyl group, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in the field of medicinal chemistry due to its unique properties imparted by the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-(trifluoromethyl)-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-2-(trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to the strong electron-withdrawing effect of the fluorine atoms.
Reduction: Reduction reactions are less common for this compound, but the Boc group can be removed under acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), can remove the Boc protecting group.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used under specific conditions.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives.
Reduction: Removal of the Boc group yields the free amino acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Boc-2-(trifluoromethyl)-L-phenylalanine is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceuticals, where the trifluoromethyl group can enhance drug properties such as metabolic stability and bioavailability.
Biochemistry: It is used in the study of enzyme-substrate interactions and protein engineering, where the trifluoromethyl group can serve as a probe for studying molecular interactions.
Chemical Biology: It is used in the development of chemical probes and bioorthogonal chemistry, where the unique properties of the trifluoromethyl group can be exploited for selective labeling and detection of biomolecules.
Wirkmechanismus
The mechanism of action of Boc-2-(trifluoromethyl)-L-phenylalanine depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-phenylalanine: Similar to Boc-2-(trifluoromethyl)-L-phenylalanine but lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
2-(trifluoromethyl)-L-phenylalanine: Lacks the Boc protecting group, making it more reactive and less stable during synthesis.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the Boc protecting group. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the Boc group protects the amino group during synthesis, making it a valuable compound in medicinal chemistry and related fields.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMOOODKNPYTEE-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
